5-Methyl-alpha-cyclocitral
Description
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2,5,6,6-tetramethylcyclohex-2-ene-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-8-5-6-9(2)11(3,4)10(8)7-12/h5,7,9-10H,6H2,1-4H3 |
InChI Key |
BTFBPMQRSSBITM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(C(C1(C)C)C=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Functional Groups: this compound’s aldehyde group enhances reactivity compared to esters (e.g., Methyl 5-acetylsalicylate) or alcohols (e.g., cyclohexanol derivative). Aldehydes are prone to oxidation, influencing stability in industrial applications. Heterocyclic compounds like 5-Methyl-5-phenylhydantoin exhibit nitrogen-containing rings, which confer distinct solubility and biological activity compared to purely hydrocarbon-based terpenes.
Molecular Weight and Volatility: Lower molecular weight compounds (e.g., cyclohexanol derivative, 156.27 g/mol) are more volatile, whereas higher-weight analogs (e.g., fluorinated naphthalene ester, 220.20 g/mol) may persist in environmental matrices.
Applications :
- Methyl esters and fluorinated aromatics are often intermediates in drug synthesis , while cyclic terpenes like this compound are prioritized in fragrance formulations.
Analytical Challenges
Chemical analysis of these compounds faces hurdles such as:
- Extraction Complexity : Hydrophobic terpenes (e.g., this compound) require specialized extraction methods, while polar functional groups (e.g., hydroxyl in Methyl 5-acetylsalicylate) may complicate chromatographic separation .
- Structural Isomerism: Differentiation between alpha and beta isomers demands high-resolution techniques like NMR or chiral chromatography, as noted in hydantoin derivatives .
Pharmacokinetic and Thermodynamic Considerations
While focuses on pharmaceuticals, its comparative framework can be extrapolated:
- Cyclic terpenes like this compound likely exhibit rapid dermal absorption due to low molecular weight, whereas bulkier compounds (e.g., fluorinated esters) may show prolonged metabolic half-lives .
Research Findings and Data Gaps
Current evidence lacks direct studies on this compound, necessitating reliance on structural analogs. Key research gaps include:
- Thermodynamic Data: The cyclohexanol derivative’s thermodynamic properties (e.g., enthalpy of vaporization) could model this compound’s behavior under storage conditions .
Preparation Methods
Lewis Acid-Catalyzed Cyclization of 1,3-Pentadiene and Isoamylene Aldehyde
The Diels-Alder reaction between 1,3-pentadiene and isoamylene aldehyde (prenal) is a cornerstone for synthesizing 5-methyl-α-cyclocitral. Lewis acids such as boron trifluoride diethyl etherate (BF₃·Et₂O) or aluminum trichloride (AlCl₃) catalyze the [4+2] cycloaddition to form 2,6,6-trimethyl-3-cyclohexenyl formaldehyde, which undergoes subsequent isomerization.
Typical Reaction Conditions
-
Molar Ratio : 1,3-pentadiene : isoamylene aldehyde = 1 : 0.7–0.8
-
Catalyst Loading : 10–20 mol% Lewis acid (e.g., 14.67 g AlCl₃ per 84.12 g 1,3-pentadiene)
-
Temperature : 80–100°C
-
Time : 0.8–1.2 hours
Post-reaction workup involves quenching with crushed ice, phase separation, and distillation under reduced pressure (1.86 kPa) to isolate the cycloadduct.
Nickel-Catalyzed Isomerization to 5-Methyl-α-Cyclocitral
The cycloadduct undergoes isomerization using a nickel-based catalyst system:
-
Catalyst Composition : NiCl₂ (1.4–2.2 mol%), Zn powder (1.4–1.5 mol%), NH₄Cl (0.05 mol%), and triphenylphosphine (PPh₃, 12–14 mol%)
-
Solvent : Toluene or dichloromethane
-
Temperature : 50–55°C
-
Time : 1.5–2.0 hours
This step achieves >99% selectivity for 5-methyl-α-cyclocitral, with yields of 96–97% after vacuum distillation.
Table 1: Optimization of Diels-Alder/Isomerization Method
Acid-Catalyzed Cyclization of Citral Derivatives
Sulfuric Acid-Mediated Cyclization
Henbest’s method, adapted for 5-methyl-α-cyclocitral, involves treating citral or its derivatives with concentrated sulfuric acid (95–98%) at low temperatures:
-
Reaction : Citral anil (N-methylaldimine) cyclizes in H₂SO₄ at -20°C.
-
Workup : Neutralization with KOH/MeOH, followed by steam distillation.
Key Data
Formic Acid-Assisted Rearrangement
De Jong’s protocol uses 90% formic acid to rearrange silylated intermediates into 5-methyl-α-cyclocitral:
-
Intermediate : (2,6,6-Trimethylcyclohex-1-en-1-yl)(trimethylsilyl)acetaldehyde
-
Conditions : 10 minutes at 25°C
Epoxidation-Rearrangement of Pyronene
The two-step process from US5175373A involves:
Epoxidation of Pyronene
Acid-Catalyzed Rearrangement
The epoxide undergoes H₂SO₄-mediated rearrangement to 5-methyl-α-cyclocitral:
Table 2: Comparative Analysis of Preparation Methods
| Method | Yield (%) | Selectivity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Diels-Alder/Isomerization | 97.1 | >99 | Industrial | Moderate |
| H₂SO₄ Cyclization | 90 | 95 | Laboratory | High |
| Epoxidation-Rearrangement | 75 | 85 | Pilot Scale | Low |
Challenges and Industrial Considerations
Byproduct Formation
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 5-methyl-alpha-cyclocitral, and how can researchers optimize yield and purity?
- Methodology : Begin with established protocols for terpenoid synthesis, such as acid-catalyzed cyclization of precursors like β-cyclocitral. Optimize reaction parameters (temperature, solvent polarity, catalyst concentration) using Design of Experiments (DOE) to identify critical variables . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by GC-MS or HPLC analysis ensures purity >95% .
- Data Presentation : Tabulate yield, retention times, and spectral data (e.g., H NMR: δ 1.25 ppm for methyl groups; IR: 1680 cm for carbonyl) to confirm structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?
- Methodology : Combine GC-MS (for volatility) with LC-HRMS (for polar impurities). Validate methods using spiked samples and internal standards (e.g., deuterated analogs) to ensure accuracy .
- Cross-Validation : Compare NMR data (e.g., DEPT-135 for carbon types) with computational predictions (DFT calculations) to resolve ambiguities .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Experimental Design : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor degradation products via UPLC-PDA. Use Arrhenius kinetics to extrapolate shelf life .
- Critical Parameters : Include pH, light exposure, and oxygen levels in stability protocols. Report % degradation and major byproducts (e.g., oxidation to carboxylic acid derivatives) .
Advanced Research Questions
Q. What mechanistic insights explain the pH-dependent isomerization of this compound?
- Methodology : Perform kinetic studies under controlled pH (2–12) using stopped-flow spectroscopy. Propose mechanisms (e.g., keto-enol tautomerism) backed by C NMR tracking of carbonyl shifts and DFT-based transition state modeling .
- Contradiction Resolution : If conflicting data arise (e.g., unexpected intermediates), validate via isotopic labeling (O tracing) or in situ IR spectroscopy .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Data Analysis Framework :
- Meta-Analysis : Aggregate published data, apply funnel plots to detect publication bias, and perform multivariate regression to identify confounding variables (e.g., solvent polarity) .
Q. What computational strategies predict the environmental fate of this compound?
- Modeling Workflow :
Use QSAR models (EPI Suite) to estimate biodegradation half-life.
Validate with microcosm studies (soil/water systems) and LC-MS/MS quantification .
- Uncertainty Mitigation : Compare outputs from multiple software (e.g., COSMOtherm vs. SPARC) and calibrate with experimental logP/Kow values .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
